In-Depth Technical Guide: Physicochemical Properties and Biological Context of 1-Methyl-4-nitro-1H-imidazol-5-amine
In-Depth Technical Guide: Physicochemical Properties and Biological Context of 1-Methyl-4-nitro-1H-imidazol-5-amine
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, biological relevance, and general synthetic strategies for 1-Methyl-4-nitro-1H-imidazol-5-amine. This compound is primarily recognized as "Azathioprine Related Compound A," a key metabolite of the widely used immunosuppressive drug, Azathioprine.[1] Understanding its characteristics is crucial for a complete pharmacological and toxicological profiling of Azathioprine.
Physicochemical Properties
The fundamental physicochemical characteristics of 1-Methyl-4-nitro-1H-imidazol-5-amine are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.
| Property | Value | Citation(s) |
| CAS Number | 4531-54-8 | [2][3] |
| Molecular Formula | C₄H₆N₄O₂ | [2][4] |
| Molecular Weight | 142.12 g/mol | [2][3] |
| Physical Form | Solid, Yellow Powder | [4] |
| Melting Point | >288 °C | |
| Purity | ≥95% | [2] |
| LogP (Octanol/Water) | -0.0895 | [2] |
| Topological Polar Surface Area (TPSA) | 86.98 Ų | [2] |
| Storage Conditions | 4°C, protect from light | [2] |
| Synonyms | 5-Amino-1-methyl-4-nitroimidazole, Azathioprine EP Impurity A, Azathioprine Related Compound A | [1][3] |
Biological Role: Metabolism of Azathioprine
1-Methyl-4-nitro-1H-imidazol-5-amine is not a therapeutic agent itself but is a significant metabolite formed during the bioactivation of the prodrug Azathioprine. Azathioprine exerts its immunosuppressive effects after being converted to its active form, 6-mercaptopurine (6-MP).[5][6] This conversion involves the cleavage of the thioether bond linking the 6-MP core to the 1-methyl-4-nitroimidazole moiety.
The cleavage is a nucleophilic attack on the imidazole ring, primarily carried out by glutathione (GSH), either non-enzymatically or catalyzed by glutathione S-transferases (GSTs).[7][8][9] This reaction releases the pharmacologically active 6-MP and a glutathione-imidazole conjugate, which is subsequently metabolized to other imidazole derivatives, including 1-Methyl-4-nitro-1H-imidazol-5-amine.[10] The electron-affine nature of these imidazole derivatives may contribute to the overall cellular effects of Azathioprine by interfering with cellular redox potentials.[10]
General Synthetic Strategy & Methodologies
While a specific, detailed protocol for the synthesis of 1-Methyl-4-nitro-1H-imidazol-5-amine is not prominently available in peer-reviewed literature, a plausible synthetic route can be constructed based on established principles of heterocyclic chemistry. The general approach involves the sequential modification of an imidazole precursor. Foundational synthetic strategies typically involve the nitration of the imidazole ring followed by N-alkylation to introduce the methyl group.[11]
A logical workflow would start with a commercially available precursor, such as 1-methylimidazole, followed by nitration, subsequent functionalization at the 5-position (e.g., halogenation), and finally, nucleophilic substitution to introduce the amine group.
References
- 1. 1H-Imidazol-5-amine,1-methyl-4-nitro-(9CI) CAS#: 4531-54-8 [amp.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. Azathioprine Related Compound A (1-Methyl-4-nitro-1H-imida… [cymitquimica.com]
- 5. JCI - Azathioprine: old drug, new actions [jci.org]
- 6. Azathioprine - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Gut Microbiota Metabolism of Azathioprine: A New Hallmark for Personalized Drug-Targeted Therapy of Chronic Inflammatory Bowel Disease [frontiersin.org]
- 8. Gut Microbiota Metabolism of Azathioprine: A New Hallmark for Personalized Drug-Targeted Therapy of Chronic Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Azathioprine lymphocytotoxicity. Potentially lethal damage by its imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Methyl-4-nitro-1H-imidazol-5-amine | 4531-54-8 | Benchchem [benchchem.com]
